(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is a derivative of tetrahydropyran, a six-membered oxygen-containing ring, and features multiple acetoxy groups and a bromine atom. Its structure and reactivity make it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C14H19BrO9 |
|---|---|
Molecular Weight |
411.20 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 |
InChI Key |
CYAYKKUWALRRPA-DHGKCCLASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of a brominated tetrahydropyran derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Hydrolysis: The acetoxy groups can be hydrolyzed to form the corresponding hydroxyl groups in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to remove the bromine atom and form a dehalogenated product.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used in substitution reactions, typically under reflux conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively, at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to achieve reduction.
Major Products
Substitution: Products include hydroxyl or amine derivatives of the original compound.
Hydrolysis: The major products are the corresponding alcohols.
Reduction: The primary product is the dehalogenated tetrahydropyran derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is used as an intermediate in the synthesis of more complex molecules
Biology
The compound’s derivatives are studied for their potential biological activities. Researchers investigate its role in enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The acetoxy groups can participate in esterification reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R,6S)-2-(Hydroxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triol: This compound lacks the acetoxy groups and has hydroxyl groups instead.
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
(2R,3R,4R,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is unique due to its combination of acetoxy groups and a bromine atom, which confer distinct reactivity and potential biological activities. Its specific stereochemistry further enhances its uniqueness, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
